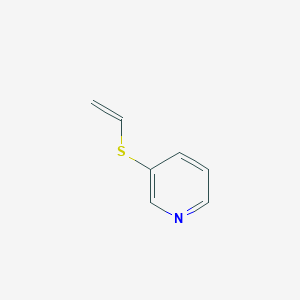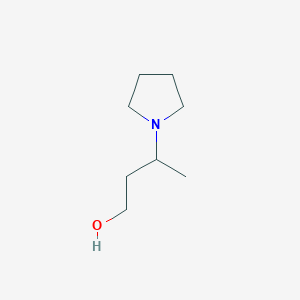
3-(Vinylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Vinylthio)pyridine is a heterocyclic organic compound with a molecular formula of C7H7NS. It is a yellow liquid with a strong odor and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-(Vinylthio)pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with various enzymes and proteins in the body, although the exact mechanisms of these interactions are not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Vinylthio)pyridine are not well studied. However, it is believed to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects. It may also have potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Vinylthio)pyridine in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, its limitations include its strong odor and potential toxicity, which may require the use of protective equipment and careful handling.
Future Directions
There are many potential future directions for research involving 3-(Vinylthio)pyridine. These include the development of new drugs and pharmaceuticals, the study of its mechanisms of action, and the investigation of its potential applications in the treatment of various diseases and conditions. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 3-(Vinylthio)pyridine and its potential limitations for lab experiments.
Conclusion
In conclusion, 3-(Vinylthio)pyridine is a heterocyclic organic compound with various scientific research applications. Its synthesis method involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the development of new drugs and pharmaceuticals and the treatment of various diseases and conditions. Further research is needed to fully understand its potential and limitations for lab experiments.
Synthesis Methods
The synthesis of 3-(Vinylthio)pyridine involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Vinylthio)pyridine with a yield of around 70%.
Scientific Research Applications
3-(Vinylthio)pyridine is used in various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the mechanisms of various biological and chemical processes.
properties
CAS RN |
140472-72-6 |
|---|---|
Product Name |
3-(Vinylthio)pyridine |
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 g/mol |
IUPAC Name |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
InChI Key |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
Canonical SMILES |
C=CSC1=CN=CC=C1 |
synonyms |
Pyridine, 3-(ethenylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)



![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)

